molecular formula C24H18ClNO4 B11327339 N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11327339
M. Wt: 419.9 g/mol
InChI Key: SMTNGCKDMQAHQL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene core, acetylphenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate alkyne.

    Introduction of Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be incorporated through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The specific combination of functional groups in this compound may confer distinct advantages in certain applications compared to its analogs.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H18ClNO4/c1-14(27)16-3-2-4-20(12-16)26-23(28)17-7-10-21-18(11-17)13-22(30-24(21)29)15-5-8-19(25)9-6-15/h2-12,22H,13H2,1H3,(H,26,28)

InChI Key

SMTNGCKDMQAHQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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